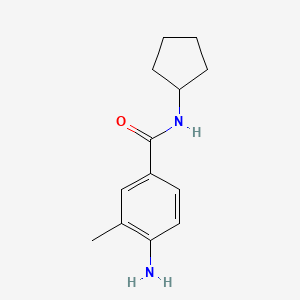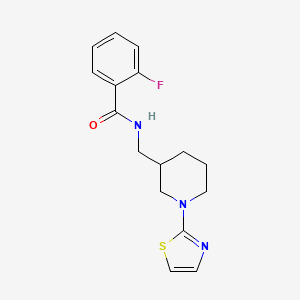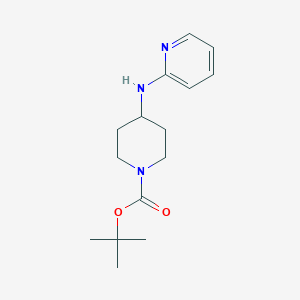![molecular formula C20H16ClNOS B2915440 N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide CAS No. 251096-72-7](/img/structure/B2915440.png)
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide, also known as ML141, is a small molecule inhibitor that has been developed for the selective inhibition of the Rho family of GTPases. This compound is of great interest to the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The structural analogs of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzamide have been studied for their potential as antimicrobial agents. These compounds have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the ability of these compounds to interfere with the biosynthesis of bacterial lipids or other mechanisms that are crucial for microbial survival .
Antiproliferative Agents
Similar compounds have also been evaluated for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). The compounds’ ability to inhibit the uncontrolled growth of cancer cells makes them potential candidates for anticancer drug development .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between a drug candidate and its target. Compounds related to N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzamide have been used in molecular docking to predict their binding affinity and mode of action within the binding pocket of selected proteins. This is crucial for rational drug design .
Bioinformatics
Bioinformatics plays a vital role in the analysis and interpretation of biological data. Compounds like Bionet1_000966 can be used in bioinformatics to identify and structurally modify natural products, design compounds with desired properties, and assess their therapeutic effects theoretically. Cheminformatics analyses, including similarity searching, clustering, QSAR modeling, and virtual screening, are part of this application .
Functional Analysis of Biological Networks
The compound’s data can be integrated into biological network analysis to identify functional modules within the networks. This is particularly useful in transcriptomics and interactomics, where the quality and quantity of data require sophisticated computational tools for integrative approaches .
Drug Development
In the field of drug development, bioinformatics tools can utilize the information on compounds like Bionet1_000966 to accelerate the discovery of new drugs. This includes the personalization of drug therapies to individual genetic patterns, which is a step towards personalized medicine .
Propiedades
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c1-14-5-4-6-15(13-14)20(23)22-16-9-11-17(12-10-16)24-19-8-3-2-7-18(19)21/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGOULVIMADCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

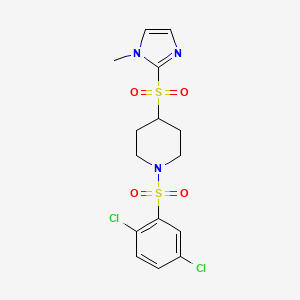

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)
![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)
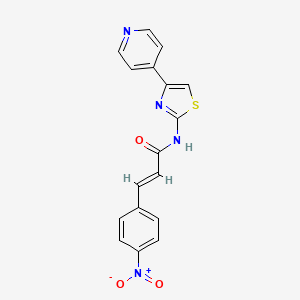

![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)
